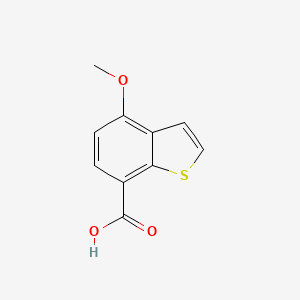

4-Methoxy-1-benzothiophene-7-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxy-1-benzothiophene-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLHWXQJRNOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CSC2=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-benzothiophene-7-carboxylic acid typically involves the following steps:

Formation of Benzothiophene Core: The initial step involves the formation of the benzothiophene core through a sulfurization reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzothiophene core, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.

Scientific Research Applications

Pharmaceutical Applications

4-Methoxy-1-benzothiophene-7-carboxylic acid is being researched for its potential as an active ingredient in drugs targeting various diseases. Notably, it has been identified for its role in:

- Anti-inflammatory Drugs : The compound exhibits properties that can reduce inflammation, making it a candidate for developing treatments for conditions such as rheumatoid arthritis and asthma .

- Cancer Therapy : Studies indicate that derivatives of benzothiophene compounds can inhibit cancer cell growth. For instance, benzothiophene derivatives have shown efficacy against human breast cancer cells by inducing apoptosis . This suggests that this compound may also contribute to similar therapeutic pathways.

- Metabolic Disorders : The compound's activation of peroxisome proliferator-activated receptors (PPARs) suggests potential applications in managing diabetes and related metabolic disorders .

Agricultural Applications

In agriculture, this compound can be utilized in:

- Agrochemical Formulations : The compound is being explored for its effectiveness in pest control and crop protection, enhancing agricultural productivity through the development of safer and more efficient agrochemicals .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

- Advanced Materials Development : Research indicates that this compound can be used to create advanced polymers and coatings due to its chemical stability and reactivity . This could lead to innovations in materials with specific properties tailored for various industrial applications.

Biochemical Research Applications

In the realm of biochemical research, the compound serves as a valuable tool:

- Enzyme Inhibition Studies : It is utilized in research focused on enzyme inhibition, particularly regarding its interactions with key enzymes involved in metabolic pathways. This can provide insights into disease mechanisms and therapeutic targets .

Environmental Applications

The environmental implications of this compound are significant:

- Sustainable Chemical Processes : Investigations are underway to determine how this compound can contribute to environmentally friendly chemical processes, promoting sustainability across various industries .

Case Studies and Research Findings

To substantiate these applications, several case studies highlight the efficacy and potential of this compound:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison

- Electronic Effects :

- The sulfur atom in benzothiophene reduces ring electronegativity compared to benzofuran (oxygen) or benzodioxole (two oxygens), altering electrophilic substitution patterns .

- Methoxy groups in all compounds activate the aromatic ring toward electrophiles, but steric hindrance varies (e.g., bromine in the benzofuran derivative slows reactivity) .

Physicochemical Properties

Table 2: Solubility and Molecular Weight

- Acidity : The carboxylic acid group (pKa ~2-3) dominates solubility and hydrogen-bonding capacity across analogs. Methoxy groups slightly reduce acidity compared to hydroxyl substituents.

Table 3: Functional Roles

- Reactivity: Carboxylic acids undergo esterification or amidation for prodrug design (e.g., methyl esters in and ) .

Research Findings and Limitations

- Benzofuran vs. Benzothiophene : Benzofuran derivatives () are more electron-deficient, favoring nucleophilic attacks, whereas benzothiophene’s sulfur enhances π-stacking in materials science .

- Indole Derivatives : Nitrogen in indole () introduces basicity, enabling interactions with biological targets (e.g., serotonin receptors) absent in sulfur/oxygen analogs .

- Limitations : Direct comparative pharmacological data are sparse; inferences are drawn from structural analogs.

Biological Activity

4-Methoxy-1-benzothiophene-7-carboxylic acid (MBTCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MBTCA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiophene core with a methoxy group at the 4-position and a carboxylic acid group at the 7-position. This unique arrangement contributes to its biological activity, particularly in anti-inflammatory and antimicrobial applications.

Antimicrobial Activity

Recent studies have highlighted the potential of MBTCA and its derivatives as antimicrobial agents, particularly against Mycobacterium tuberculosis (MTB). In vitro evaluations have shown that compounds related to MBTCA exhibit significant inhibitory activity against both active and dormant forms of MTB.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| MBTCA | 0.56 - 2.83 | Active & Dormant MTB |

| 7b | 2.73 - 22.86 | Multidrug-resistant MTB |

In one study, the minimum inhibitory concentration (MIC) values for MBTCA derivatives ranged from 0.56 to 2.83 μg/mL against active and dormant MTB strains, indicating strong antimicrobial properties . The low cytotoxicity observed in human cancer cell lines further supports its potential therapeutic applications.

Anti-inflammatory Properties

Thiophene-based compounds, including MBTCA, have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators such as COX and LOX enzymes, which are involved in the inflammatory response.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| MBTCA | 29.2 | 5-LOX |

The presence of methoxy groups in the structure has been linked to enhanced anti-inflammatory activity, with specific derivatives demonstrating IC50 values around 29.2 µM against the enzyme 5-lipoxygenase (5-LOX) . This suggests that MBTCA may modulate inflammatory pathways effectively.

The mechanisms underlying the biological activities of MBTCA involve several pathways:

- Inhibition of Enzymatic Activity : MBTCA has been shown to inhibit enzymes like COX and LOX, which play crucial roles in the synthesis of pro-inflammatory mediators.

- Modulation of Cytokine Production : Studies have reported that thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli .

Case Studies

- Antitubercular Activity : A study conducted on various benzo[b]thiophene derivatives, including MBTCA, demonstrated potent antitubercular activity against both drug-sensitive and multidrug-resistant strains of MTB. The research indicated that certain structural modifications could enhance efficacy .

- Anti-inflammatory Efficacy : Another study evaluated the anti-inflammatory effects of thiophene-based compounds in a mouse model of acute lung injury. The results showed significant reductions in pro-inflammatory cytokines following treatment with these compounds, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-1-benzothiophene-7-carboxylic acid, and how can purity be optimized during synthesis?

- Answer : The compound is synthesized via multi-step reactions starting from substituted benzothiophene precursors. Key steps include cyclization under reflux using catalysts such as K₂CO₃ and Cs₂CO₃, followed by hydrolysis . Purity optimization involves recrystallization with polar aprotic solvents (e.g., 1,4-dioxane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Final purity (>95%) should be confirmed via HPLC, referencing molecular formula C₁₀H₈O₃S (avg. mass 208.24, CAS 57672-01-2) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer : Core techniques include:

- 1H/13C NMR to confirm methoxy (-OCH₃) and carboxylic acid (-COOH) groups.

- FT-IR for detecting C=O stretching (~1700 cm⁻¹) and aromatic C-H bonds.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (monoisotopic mass 208.0195) .

- X-ray crystallography (if crystalline) for unambiguous structural assignment .

Q. How is the carboxylic acid moiety typically protected during derivatization reactions?

- Answer : Methyl esters are commonly formed via Fischer esterification (H₂SO₄/MeOH). Alternative protecting groups like tert-butyl (Boc) or silyl ethers (TMSCl) are used for acid-sensitive reactions. Deprotection employs mild acidic (HCl/MeOH) or basic (NaOH) conditions .

Advanced Research Questions

Q. How do researchers address discrepancies in NMR spectral data when characterizing derivatives of this compound?

- Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Using deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize proton environments.

- 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals.

- Cross-validating with computational models (e.g., DFT B3LYP/6-31G* for chemical shift prediction) .

Q. What strategies enhance the yield of this compound in multi-step syntheses?

- Answer : Optimized parameters include:

- Temperature control : 150°C for cyclization steps to minimize side reactions.

- Catalyst selection : Cs₂CO₃ improves nucleophilic substitution efficiency.

- Stoichiometric precision : Maintaining a 1:1.2 molar ratio of precursor to methoxylation reagent.

- Intermediate purification : TLC monitoring and flash chromatography to isolate key intermediates, achieving total yields up to 63% .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.